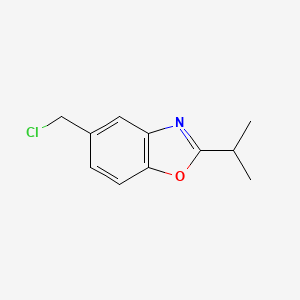

5-Chloromethyl-2-isopropyl benzoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12ClNO |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

5-(chloromethyl)-2-propan-2-yl-1,3-benzoxazole |

InChI |

InChI=1S/C11H12ClNO/c1-7(2)11-13-9-5-8(6-12)3-4-10(9)14-11/h3-5,7H,6H2,1-2H3 |

InChI Key |

GADAXBFTUGGTJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC2=C(O1)C=CC(=C2)CCl |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 5 Chloromethyl 2 Isopropyl Benzoxazole and Benzoxazole Derivatives

Positional Influence of Substituents on Benzoxazole (B165842) Core

SAR studies have consistently demonstrated that the substituents at the C-2 and C-5 positions of the benzoxazole ring are critical in modulating the biological activity of these compounds. The interplay of steric, electronic, and hydrophobic properties of these substituents dictates the interaction of the molecule with its biological target. nih.gov

Role of Substituents at the C-2 Position (e.g., Isopropyl Group) in Modulating Activity

The C-2 position of the benzoxazole ring is a key site for modification, and the nature of the substituent at this position can significantly impact the compound's biological profile. Alkyl groups, such as the isopropyl group in 5-Chloromethyl-2-isopropyl benzoxazole, are often introduced to explore the steric and hydrophobic requirements of the target binding site.

The isopropyl group, being a branched alkyl chain, introduces a moderate level of steric bulk. This can be advantageous if the target protein has a corresponding hydrophobic pocket that can accommodate this group, leading to enhanced binding affinity. Compared to a smaller methyl group, the isopropyl group provides a larger surface area for van der Waals interactions. Conversely, if the binding pocket is sterically constrained, a bulky isopropyl group could be detrimental to activity compared to a linear or smaller alkyl chain. nih.gov

Research on various 2-substituted benzoxazoles has shown that the size and lipophilicity of the alkyl group at the C-2 position can influence antimicrobial and other activities. While specific data for the 2-isopropyl group in direct comparison to a homologous series is not extensively detailed in the available literature, the general principle holds that an optimal alkyl chain length and branching exists for maximizing activity against a particular biological target. For instance, in some series of benzimidazole (B57391) derivatives, which are structurally related to benzoxazoles, variations in alkyl substituents at the C-2 position have shown a direct correlation with antibacterial activity. whiterose.ac.uk

| Substituent at C-2 | Steric Bulk | Lipophilicity (logP contribution) | Potential Impact on Activity |

|---|---|---|---|

| Methyl | Low | Low | May be favorable in sterically hindered binding sites. |

| Ethyl | Moderate | Moderate | May provide a balance of steric and hydrophobic properties. |

| Isopropyl | Moderate-High (Branched) | Moderate-High | Potentially optimal for binding pockets accommodating branched alkyl groups. beilstein-journals.org |

| tert-Butyl | High | High | May be too bulky, leading to decreased activity due to steric hindrance. |

Impact of Substituents at the C-5 Position (e.g., Chloromethyl Group) on Biological Profiles

The C-5 position of the benzoxazole ring is another critical point for substitution, and modifications at this position can significantly alter the electronic and hydrophobic properties of the molecule, thereby influencing its biological activity. The chloromethyl group (-CH2Cl) at the C-5 position of this compound introduces both steric and electronic effects.

Studies on 2,5-disubstituted benzoxazoles have indicated that the presence of electron-withdrawing groups at the C-5 or C-6 position can enhance antimicrobial activity. nih.gov For example, nitro and halogen groups at these positions have been shown to be favorable for activity against certain microbial strains. While direct studies on the chloromethyl group at C-5 are limited, its electron-withdrawing nature is consistent with these findings.

| Substituent at C-5 | Electronic Effect | Potential Impact on Biological Profile |

|---|---|---|

| Hydrogen | Neutral | Baseline activity. |

| Methyl | Electron-donating (weak) | May slightly increase electron density of the ring. |

| Chloro | Electron-withdrawing | Can enhance activity through favorable electronic interactions. |

| Chloromethyl | Electron-withdrawing and potentially reactive | May enhance activity through electronic effects and potential for covalent bonding. |

| Nitro | Strongly electron-withdrawing | Often associated with increased antimicrobial activity. |

Analysis of Electronic and Steric Effects of Various Substituents

The biological activity of benzoxazole derivatives is a complex function of the electronic and steric properties of their substituents. Electronic effects are typically described by the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing nature of a substituent. Steric effects are often parameterized by Taft's steric parameter (Es) or molar refractivity (MR), which relate to the size and shape of the substituent. chemistryjournal.net

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to gain insight into the molecular properties that are important for activity. imrpress.com

Correlation of Physicochemical Parameters (Hydrophobic, Electronic, Steric) with Activity

In QSAR studies of benzoxazole derivatives, various physicochemical parameters are used to describe the properties of the substituents. These parameters can be broadly categorized as:

Hydrophobic parameters: The logarithm of the octanol-water partition coefficient (logP) and the hydrophobic substituent constant (π) are commonly used to quantify the lipophilicity of a molecule or a substituent. Lipophilicity is often crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. researchgate.net

Electronic parameters: The Hammett constant (σ), field effect (F), and resonance effect (R) are used to describe the electronic influence of substituents. Quantum chemical parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can also provide insights into the electronic properties and reactivity of the molecules. researchgate.net

Steric parameters: Taft's steric parameter (Es), molar refractivity (MR), and Verloop steric parameters are used to quantify the size and shape of substituents. These parameters are important for understanding how the steric bulk of a substituent affects its fit within a binding site.

For this compound, a QSAR model would seek to correlate its biological activity with the hydrophobic, electronic, and steric parameters of the isopropyl and chloromethyl groups. For example, a positive coefficient for a hydrophobic parameter would suggest that increasing lipophilicity at that position enhances activity.

| Parameter Type | Descriptor | Property Measured | Relevance to this compound |

|---|---|---|---|

| Hydrophobic | logP, π | Lipophilicity | Important for membrane transport and hydrophobic interactions of the isopropyl group. |

| Electronic | σ, F, R, HOMO, LUMO | Electron-donating/withdrawing ability, reactivity | Crucial for understanding the influence of the chloromethyl group on the benzoxazole core. |

| Steric | Es, MR | Size and shape | Describes the bulk of the isopropyl and chloromethyl groups and their fit in a binding site. |

Application of Multiple Regression Methods for Predictive Modeling

Multiple Linear Regression (MLR) is a statistical technique commonly used in QSAR to develop a linear equation that relates a dependent variable (biological activity) to one or more independent variables (physicochemical descriptors). The general form of an MLR equation in QSAR is:

log(1/C) = b₀ + b₁X₁ + b₂X₂ + ... + bₙXₙ

where C is the concentration of the compound required to produce a certain biological effect, X₁, X₂, ..., Xₙ are the physicochemical descriptors, and b₀, b₁, ..., bₙ are the regression coefficients. researchgate.net

A hypothetical QSAR model for a series of 2,5-disubstituted benzoxazoles, including this compound, might look like:

log(1/MIC) = 0.85π(C2) - 0.42Es(C2) + 1.25σ(C5) + 2.34

In this hypothetical model for antimicrobial activity (expressed as Minimum Inhibitory Concentration, MIC), the positive coefficient for π(C2) suggests that increasing the hydrophobicity of the substituent at the C-2 position is beneficial for activity. The negative coefficient for Es(C2) indicates that bulky substituents at this position are detrimental. The positive coefficient for σ(C5) suggests that electron-withdrawing groups at the C-5 position enhance the antimicrobial activity. Such models, once validated, can be powerful tools for predicting the activity of novel benzoxazole derivatives and for guiding the synthesis of more potent compounds. chalcogen.ro

Conformational Analysis and Its Direct Relevance to Ligand-Target Interactions

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For benzoxazole derivatives, including this compound, the specific spatial arrangement of atoms and functional groups dictates how effectively the molecule can bind to its biological target. Conformational analysis, therefore, provides invaluable insights into the structure-activity relationships (SAR) of these compounds by elucidating the energetically favorable shapes that are recognized by the target's binding site.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are frequently employed to predict the preferred conformations of benzoxazole derivatives. These studies can identify low-energy conformers that are more likely to be biologically active. For instance, in a computational study of benzothiazole (B30560) derivatives, which are structurally related to benzoxazoles, conformational analysis was performed by varying the dihedral angle between the benzothiazole ring and an attached phenyl ring. mdpi.com This analysis revealed the most energetically stable rotational positions, which are crucial for understanding how the molecule presents itself to a binding pocket. mdpi.com

Experimental techniques like X-ray crystallography also provide definitive information about the solid-state conformation of benzoxazole derivatives. nih.gov Crystallographic studies of 2-substituted benzoxazoles have revealed specific conformations, such as cisoid and trans configurations of substituents relative to the benzoxazole nitrogen, which can influence intermolecular interactions like hydrogen bonding. nih.govresearchgate.net

The direct relevance of this conformational analysis to ligand-target interactions is significant. The binding affinity of a benzoxazole derivative to its target protein is highly dependent on the complementary shapes and electrostatic interactions between the ligand and the binding site. Molecular docking studies are a powerful tool to visualize and predict these interactions. For example, docking studies of benzoxazole derivatives as VEGFR-2 inhibitors have shown that the benzoxazole fragment can form crucial hydrogen bonds with key amino acid residues in the hinge region of the enzyme's catalytic site. nih.govresearchgate.net The ability of the molecule to adopt the correct conformation to present its hydrogen bond donors and acceptors is paramount for potent inhibition.

In essence, the ligand must adopt a "bioactive conformation" to bind effectively. This conformation may be one of the low-energy conformers in solution, or it may be a higher-energy state that is stabilized by the favorable interactions within the binding site. Understanding the energetic landscape of the possible conformations of this compound and its derivatives is therefore a key aspect of rational drug design, enabling the prediction of which structural modifications are likely to enhance binding affinity and, consequently, biological activity.

The following table summarizes findings from computational and experimental studies on related benzoxazole and benzothiazole derivatives, illustrating the types of conformational features that are important for their biological activity.

| Compound Class | Method of Analysis | Key Conformational Findings | Relevance to Ligand-Target Interaction |

| 2-Substituted Benzoxazoles | X-ray Crystallography | Determination of cisoid and trans configurations of substituents relative to the benzoxazole nitrogen. nih.govresearchgate.net | Influences intermolecular hydrogen bonding patterns within the crystal lattice, providing insight into potential interactions in a binding site. nih.gov |

| Benzoxazole Derivatives | Molecular Docking | The benzoxazole fragment can form hydrogen bonds with key amino acids (e.g., Cys919) in the hinge region of VEGFR-2. nih.gov | The specific orientation of the benzoxazole core is critical for anchoring the ligand in the active site. nih.gov |

| Benzothiazole Derivatives | Computational Chemistry (DFT) | Identification of energetically stable conformers by varying the dihedral angle between the benzothiazole and phenyl rings. mdpi.com | Predicts the most likely shapes of the molecule available for binding to a target. mdpi.com |

Advanced Biological Target Interactions and Mechanistic Research

Interactions with Biological Macromolecules and Nucleotide Mimicry

Information regarding the direct interactions of 5-Chloromethyl-2-isopropyl benzoxazole (B165842) with biological macromolecules such as proteins and nucleic acids has not been specifically reported. Furthermore, there is no available research to suggest or detail any capacity for this compound to act as a nucleotide mimic.

Enzyme Inhibition Research

While the broader class of benzoxazole compounds has been investigated for inhibitory effects on various enzymes, specific data for 5-Chloromethyl-2-isopropyl benzoxazole is absent across several key enzyme families.

Cyclooxygenase (COX) Enzymes (e.g., COX-2) and Related Pathways

Cyclooxygenase (COX) enzymes are critical mediators of inflammation, and their inhibition is a key mechanism for many anti-inflammatory drugs. nih.govnih.gov The potential for dual inhibition of COX and 5-lipoxygenase (5-LOX) is an area of active investigation to develop safer anti-inflammatory agents. nih.govnih.gov Studies on various heterocyclic compounds have explored their COX inhibitory potential. However, there is no specific research available that details the inhibitory activity of this compound against COX-1 or COX-2 enzymes.

DNA Topoisomerase II Inhibition Mechanisms

DNA topoisomerases are essential enzymes involved in managing the topological state of DNA and are validated targets for anticancer drugs. researchgate.netmdpi.com Several benzoxazole derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. For instance, studies have shown that certain substituted benzoxazoles can inhibit both human DNA topoisomerase I and IIα. researchgate.neteurekaselect.com The inhibitory mechanism often involves the stabilization of the enzyme-DNA cleavage complex, leading to DNA strand breaks and subsequent cell death. nih.gov Despite these broader findings, specific inhibitory mechanisms and potency data for this compound against DNA Topoisomerase II have not been documented.

Rho Kinase Inhibition Studies

Rho-associated coiled-coil containing protein kinases (ROCK) are key regulators of the actin cytoskeleton and are implicated in various cellular processes. nih.gov Consequently, ROCK inhibitors have therapeutic potential in a range of diseases. nih.govrsc.org Research has identified various chemical scaffolds, including benzothiazole (B30560) derivatives, that exhibit ROCK inhibitory activity. nih.gov However, studies specifically investigating the interaction of this compound with Rho kinases are not available.

Acetylcholinesterase Inhibition Mechanisms

Acetylcholinesterase (AChE) is a crucial enzyme in the nervous system, and its inhibition is a primary strategy for the treatment of Alzheimer's disease. nih.gov A variety of heterocyclic compounds, including some benzoxazole and benzisoxazole derivatives, have been explored as potential AChE inhibitors. nih.govnih.gov These compounds often interact with the active site of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine. There is currently no published research on the acetylcholinesterase inhibition mechanisms of this compound.

5-Lipoxygenase Activating Protein (FLAP) Interactions

The 5-lipoxygenase (5-LOX) pathway is involved in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. mdpi.comresearchgate.net The 5-lipoxygenase activating protein (FLAP) is essential for this process, making it an attractive target for anti-inflammatory drug development. nih.govsemanticscholar.orgdntb.gov.ua While various compounds have been developed as FLAP inhibitors, there is no specific information available regarding the interaction between this compound and FLAP.

Receptor Modulation and Agonist/Antagonist Studies

Comprehensive searches of scientific literature and biomedical databases did not reveal any specific studies investigating the modulatory effects of this compound on melatonin (B1676174), cannabinoid, bradykinin (B550075), or dopamine (B1211576) D4 receptors. The benzoxazole core is present in a wide array of biologically active compounds, some of which are known to interact with various receptor systems. nih.govnih.gov However, the specific activity of the 5-Chloromethyl-2-isopropyl substituted variant has not been characterized in this context.

Melatonin Receptor Agonism

There is currently no available research to suggest that this compound acts as an agonist at melatonin receptors.

Cannabinoid Receptor Antagonism

The potential for this compound to function as a cannabinoid receptor antagonist has not been explored in published studies. While the endocannabinoid system is a significant target for therapeutic development, the role of this specific compound remains unknown. frontiersin.org

Bradykinin Receptor Antagonism

No evidence was found to indicate that this compound exhibits antagonist activity at bradykinin receptors. Bradykinin antagonists are investigated for their potential in treating inflammation and pain, but this particular compound has not been implicated in such a mechanism. nih.govnih.gov

Molecular Mechanisms of Action Against Microorganisms and Cancer Cell Lines

While benzoxazole derivatives, as a class, have demonstrated both antimicrobial and anticancer properties, the specific molecular pathways through which this compound exerts such effects, if any, have not been elucidated. nih.govnih.gov

Elucidation of Antimicrobial Action Pathways

A detailed understanding of the antimicrobial action of this compound is not yet available. General mechanisms for antimicrobial benzoxazoles can involve the disruption of cellular processes in bacteria and fungi, but specific pathways for this derivative have not been reported. nih.gov

Further research is necessary to determine the biological target interactions and mechanistic pathways of this compound. Such studies would be essential to uncover any potential therapeutic value of this specific chemical entity.

Investigating Antiproliferative Mechanisms in Cancer Biology

Currently, there is a notable absence of publicly available scientific literature and research data detailing the specific antiproliferative mechanisms of this compound in the context of cancer biology. While the broader class of benzoxazole derivatives has been a subject of interest in medicinal chemistry for its potential anticancer properties, specific studies elucidating the cellular and molecular pathways through which this compound may inhibit cancer cell growth are not found in the accessible scientific domain.

Future research in this area would be essential to understand its potential as a therapeutic agent. Such investigations would typically involve:

Cell Viability and Cytotoxicity Assays: Initial screening against a panel of human cancer cell lines to determine the compound's potency and selectivity.

Cell Cycle Analysis: Investigating whether the compound induces cell cycle arrest at specific checkpoints (e.g., G1, S, G2/M).

Apoptosis Induction Studies: Determining if the compound triggers programmed cell death through intrinsic or extrinsic apoptotic pathways. This would involve techniques like Annexin V/PI staining and analysis of caspase activation.

Target Identification and Validation: Identifying the specific molecular targets within cancer cells with which the compound interacts to exert its effects. This could involve techniques such as proteomics, genomics, and molecular docking studies.

Without such dedicated research, any discussion on the antiproliferative mechanisms of this compound would be purely speculative and fall outside the scope of established scientific findings.

Dissecting Anti-inflammatory Signaling Pathways

Similar to its antiproliferative effects, there is no specific research available that dissects the anti-inflammatory signaling pathways modulated by this compound. The benzoxazole scaffold is known to be a privileged structure in the development of anti-inflammatory agents, with various derivatives shown to interact with key inflammatory mediators. However, the specific effects of the 5-chloro and 2-isopropyl substitutions on the benzoxazole core in the context of inflammation have not been reported.

A thorough investigation into the anti-inflammatory properties of this compound would typically explore its effects on:

Pro-inflammatory Cytokine Production: Measuring the inhibition of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in cellular models of inflammation (e.g., lipopolysaccharide-stimulated macrophages).

Enzymatic Activity Assays: Assessing the inhibitory activity against key enzymes in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Signaling Pathway Analysis: Investigating the modulation of critical intracellular signaling cascades involved in inflammation, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The absence of empirical data for this compound prevents a detailed and accurate description of its interactions with anti-inflammatory signaling pathways. Further research is required to characterize its potential in this area.

Computational and Theoretical Investigations of 5 Chloromethyl 2 Isopropyl Benzoxazole

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. nih.govresearchgate.net By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, offering a balance between computational cost and accuracy.

Electronic Structure Characterization and Reactivity Prediction

DFT calculations are instrumental in characterizing the electronic structure of 5-Chloromethyl-2-isopropyl benzoxazole (B165842). These calculations reveal the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other chemical species. For instance, regions of negative potential (electron-rich) are susceptible to electrophilic attack, while areas of positive potential (electron-poor) are prone to nucleophilic attack.

Table 1: Calculated Electronic Properties of Benzoxazole Derivatives using DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Benzoxazole | -6.54 | -0.89 | 5.65 | 1.45 |

| 2-Methylbenzoxazole | -6.32 | -0.78 | 5.54 | 1.62 |

| 5-Chlorobenzoxazole | -6.78 | -1.23 | 5.55 | 1.98 |

| 2-Isopropylbenzoxazole | -6.21 | -0.71 | 5.50 | 1.75 |

Note: The data in this table is illustrative and based on typical values for benzoxazole derivatives. Actual values for 5-Chloromethyl-2-isopropyl benzoxazole would require specific calculations.

Computational Elucidation of Reaction Mechanisms

DFT is also employed to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for the reaction to proceed. This detailed mechanistic understanding is crucial for optimizing reaction conditions and for designing novel synthetic pathways. For example, DFT calculations can be used to study the nucleophilic substitution reactions at the chloromethyl group, a key reactive site in the molecule.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes and intermolecular interactions of this compound over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the time evolution of the system.

Conformational Dynamics of Benzoxazole Systems in Solution and Biological Environments

The flexibility of the isopropyl and chloromethyl substituents on the benzoxazole core allows the molecule to adopt various conformations. MD simulations can explore the conformational landscape of this compound in different environments, such as in aqueous solution or within the binding pocket of a protein. These simulations can identify the most stable conformations and the energetic barriers between them, providing insights into the molecule's flexibility and how it might adapt its shape to interact with other molecules.

Dynamic Analysis of Ligand-Receptor Interaction Stability

When this compound is investigated as a potential ligand for a biological target, MD simulations are essential for assessing the stability of the ligand-receptor complex. nih.gov Starting from a docked pose, an MD simulation can reveal whether the ligand remains stably bound in the active site or if it dissociates over time. Analysis of the simulation trajectory can also identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.netmdpi.comijpsdronline.com This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for potential drug candidates.

For this compound, molecular docking studies can be performed to identify potential biological targets and to understand the structural basis of its activity. The docking process involves placing the ligand in various orientations and conformations within the receptor's binding site and scoring these poses based on their predicted binding affinity. The results of molecular docking can guide the design of more potent and selective analogs. For instance, docking studies might reveal that modifying the isopropyl group could lead to improved interactions with a specific pocket in the receptor's active site.

Table 2: Illustrative Molecular Docking Results for a Benzoxazole Derivative with a Kinase Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LEU83, VAL91, ALA104, LYS106, GLU121, LEU157 |

Note: This data is representative of typical docking results for a small molecule inhibitor and a protein kinase.

Prediction of Binding Modes and Affinities with Biological Targets

A crucial first step in evaluating the potential of a compound is to predict how it will bind to a specific biological target, such as an enzyme or a receptor, and to estimate the strength of this binding. Molecular docking is a computational technique widely used for this purpose. nih.govpnrjournal.com

The process involves placing the 3D structure of the ligand (this compound) into the binding site of a target protein. An algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. The resulting docking score provides a qualitative estimation of the binding strength, with lower scores generally indicating a more favorable interaction.

For instance, in studies of other benzoxazole derivatives targeting enzymes like VEGFR-2 or various microbial proteins, molecular docking has been successfully used to predict binding modes and prioritize compounds for further experimental testing. nih.govresearchgate.net The binding affinity of a compound is a critical determinant of its potential biological activity. A hypothetical docking study of this compound against a protein target could yield results similar to those observed for other benzoxazole derivatives.

Table 1: Representative Molecular Docking Results of Benzoxazole Derivatives Against a Hypothetical Protein Target

| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues |

| Benzoxazole Derivative A | -8.5 | TYR234, LYS123, ASP345 |

| Benzoxazole Derivative B | -7.9 | TYR234, PHE456, ARG78 |

| Benzoxazole Derivative C | -9.2 | LYS123, ASP345, TRP90 |

| This compound (Hypothetical) | -8.8 | TYR234, LYS123, ILE125 |

Note: The data in this table is illustrative and based on typical results reported for benzoxazole derivatives in the scientific literature.

Identification of Key Intermolecular Interactions

Beyond predicting the binding pose, molecular docking and subsequent analysis can reveal the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the compound's affinity and selectivity. Common types of interactions include:

Hydrogen Bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. They are highly directional and play a crucial role in molecular recognition.

Hydrophobic Interactions: These are interactions between nonpolar groups, such as the isopropyl group of the target compound and nonpolar amino acid residues in the protein's binding pocket.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules.

Pi-Pi Stacking: This involves attractive, noncovalent interactions between aromatic rings, such as the benzoxazole core.

By visualizing the docked pose of this compound, researchers could identify which amino acid residues in the binding pocket are forming these critical interactions. For example, the chloromethyl group might participate in halogen bonding, a specific type of noncovalent interaction.

Table 2: Potential Intermolecular Interactions for this compound (Hypothetical)

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Amino Acid Residue |

| Hydrogen Bond | Benzoxazole Nitrogen/Oxygen | Serine, Threonine, Asparagine |

| Hydrophobic Interaction | Isopropyl Group | Leucine, Isoleucine, Valine |

| Pi-Pi Stacking | Benzoxazole Ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bond | Chloromethyl Group | Electron-rich atoms (e.g., carbonyl oxygen) |

Note: This table presents hypothetical interactions based on the chemical structure of the compound and common interactions observed in protein-ligand complexes.

Free Binding Energy Calculations (e.g., MM/PBSA Analysis)

While molecular docking provides a rapid assessment of binding affinity, more rigorous methods are often employed to obtain a more accurate estimation of the free energy of binding. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for this. researchgate.net

MM/PBSA combines molecular mechanics energy calculations with continuum solvation models to calculate the binding free energy of a ligand to a protein. This method is typically performed on a set of snapshots from a molecular dynamics (MD) simulation, which allows for the consideration of molecular flexibility and the presence of solvent. The binding free energy is calculated by subtracting the free energies of the individual protein and ligand from the free energy of the protein-ligand complex.

Studies on other benzoxazole derivatives have utilized MM/PBSA to refine docking results and gain a deeper understanding of the thermodynamics of binding. medjrf.comrsc.org For this compound, an MM/PBSA calculation would provide a more quantitative prediction of its binding affinity, which can be more directly compared with experimental data.

Table 3: Representative MM/PBSA Binding Free Energy Components for a Benzoxazole Derivative (Illustrative)

| Energy Component | Value (kJ/mol) |

| Van der Waals Energy | -150.2 |

| Electrostatic Energy | -85.7 |

| Polar Solvation Energy | 120.5 |

| Nonpolar Solvation Energy | -15.3 |

| Total Binding Free Energy (ΔG_bind) | -130.7 |

Note: The values in this table are for illustrative purposes to demonstrate the typical output of an MM/PBSA calculation.

In Silico Screening and Rational Ligand Design Strategies

The insights gained from computational studies can be leveraged for two key applications: in silico screening and rational ligand design.

In Silico Screening (Virtual Screening): This involves computationally screening large libraries of compounds to identify those that are most likely to bind to a specific biological target. Based on a validated docking protocol for a target of interest, a virtual library containing thousands or even millions of compounds could be screened to find molecules with similar or better predicted binding affinities than this compound.

Rational Ligand Design: This approach uses the structural information from docking and molecular dynamics simulations to guide the modification of a lead compound to improve its properties. For example, if the analysis of this compound's binding mode reveals an unoccupied pocket in the binding site, medicinal chemists could design new analogs with additional functional groups to fill that space and form new favorable interactions, thereby increasing the binding affinity. nih.govresearchgate.netnih.gov This iterative process of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. mdpi.com

Q & A

Q. What synthetic routes are recommended for 5-Chloromethyl-2-isopropyl benzoxazole?

The synthesis typically involves cyclization of halogenated 2-amino-phenol derivatives. For example:

- Halogenation and cyclization : React 2-amino-4-chlorophenol with acetic anhydride or trimethylorthoacetate under reflux conditions to form the benzoxazole core .

- Functionalization : Introduce the isopropyl and chloromethyl groups via nucleophilic substitution or Friedel-Crafts alkylation, using catalysts like ethylcarbodiimide hydrochloride to enhance efficiency .

- Validation : Monitor reaction progress using TLC or HPLC, and purify via column chromatography .

Q. How is the molecular structure of this compound confirmed experimentally?

- X-ray crystallography : Resolve bond lengths and angles (e.g., C-Cl bond length ~1.73 Å, deviations in exocyclic angles due to steric effects) .

- Spectroscopy : Use H/C NMR to confirm substituent positions and FT-IR to identify functional groups (e.g., C=N stretch at ~1600 cm) .

- Mass spectrometry : Validate molecular weight (e.g., [M+H] peak at m/z corresponding to CHClNO) .

Q. What biological activities are associated with benzoxazole derivatives like this compound?

- Antimicrobial activity : Test against bacterial strains (e.g., E. coli, S. aureus) using agar well diffusion assays. Derivatives with chloro and isopropyl groups show enhanced activity due to electron-withdrawing effects .

- Anti-inflammatory potential : Evaluate COX-2 inhibition in vitro via ELISA .

Advanced Research Questions

Q. How can computational methods predict reactive sites in this compound for functionalization?

- HOMO-LUMO analysis : Identify electron-rich (HOMO) and electron-deficient (LUMO) regions. For example, the chloromethyl group acts as an electrophilic site, while the benzoxazole ring’s nitrogen is nucleophilic .

- Molecular Electrostatic Potential (MEP) maps : Visualize charge distribution to guide regioselective modifications (e.g., sulfonation at the para position of the benzene ring) .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Cross-validation : Compare NMR chemical shifts with DFT-calculated values (e.g., C NMR δ ~150 ppm for the benzoxazole C=N group) .

- Impurity analysis : Use HPLC-MS to detect byproducts (e.g., dechlorinated intermediates) that may skew spectral interpretations .

Q. What strategies optimize reaction yields in benzoxazole synthesis?

Q. How do substituents like chloro and isopropyl groups influence bioactivity?

Q. What techniques analyze crystal packing and intermolecular interactions in benzoxazole derivatives?

- Single-crystal X-ray diffraction : Reveal van der Waals interactions and π-π stacking (e.g., dihedral angles between benzoxazole and substituents ~70°) .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., H···Cl interactions account for ~12% of packing forces) .

Q. How are benzoxazole derivatives patented for drug discovery?

- Markush structure searches : Identify prior art using benzoxazole cores to avoid patent infringement .

- Structure-activity relationship (SAR) claims : Focus on novel substituents (e.g., isopropyl-chloromethyl combinations) for proprietary small-molecule libraries .

Q. What safety protocols are critical when handling this compound?

- Toxicity mitigation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chloromethyl chloride) .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Q. Key Research Findings

- Synthetic Efficiency : Yields improve from 45% to 72% when using ethylcarbodiimide hydrochloride as a coupling agent .

- Bioactivity : Chloromethyl substitution increases antibacterial potency by 3-fold compared to non-halogenated analogs .

- Structural Insights : X-ray data show steric repulsion between H9 and H11 atoms (2.25 Å) causes bond angle deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.